Compound Description: JNJ-53718678 is a potent and orally bioavailable respiratory syncytial virus (RSV) fusion inhibitor. [] It is currently being evaluated in clinical trials for RSV-associated bronchiolitis and pneumonia in infants and adults. [] Crystallographic studies provided insights into its structure-activity relationships. []
GW808990
Compound Description: GW808990 acts as a corticotropin-releasing factor 1 (CRF1) receptor antagonist. [, ] It showcases potential therapeutic benefits for conditions associated with stress and anxiety. [, ]
Relevance: The synthesis of GW808990 involves a crucial step: the formation of a 1,3-disubstituted 1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one core. [, ] This structural motif is also present in 3-(cyclopropylmethyl)-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one, making GW808990 a structurally related compound.
Compound Description: This series of compounds exhibits analgesic activity, effectively raising pain thresholds in a modified Randall-Selitto assay. [] Notably, these compounds demonstrate anti-inflammatory properties by reducing carrageenan-induced foot edema in rats. []
Compound Description: I-15 demonstrates notable analgesic activity, surpassing the efficacy of codeine and d-propoxyphene without exhibiting narcotic characteristics. [] This compound also displays anti-inflammatory properties, highlighting its potential as a non-narcotic analgesic and anti-inflammatory agent. []
N-allyl derivative of I-15 (I-21)
Compound Description: I-21 is an N-allyl derivative of I-15, displaying significant analgesic activity and surpassing the potency of codeine and d-propoxyphene without exhibiting narcotic properties. []
N-isopropyl derivative of I-15 (I-121)
Compound Description: I-121, an N-isopropyl derivative of I-15, exhibits potent analgesic activity, surpassing codeine and d-propoxyphene in potency without inducing narcotic effects. []
3-(2-fluorophenyl)triazolo[4,5-b]pyridine (T-1)
Compound Description: T-1 exhibits analgesic activity as part of a series of 3-(substituted phenyl)triazolo[4,5-b]pyridines investigated for their pain-relieving properties. []
Compound Description: T-8 exhibits analgesic activity as part of a series of 3-(substituted phenyl)triazolo[4,5-b]pyridines explored for their pain-relieving properties. []
Compound Description: This compound serves as a crucial intermediate in synthesizing various biologically active compounds. [] Its synthesis involves a multi-step process starting from pyridin-4-ol. []
Compound Description: These compounds are identified as selective negative allosteric modulators of the GluN2B subunit of N-methyl-D-aspartate receptors, which are promising targets for treating mood disorders. []
Compound Description: These compounds represent a series of analogues where the side-chain amide of compound 2 is replaced with a urea moiety to enhance metabolic stability while maintaining potent inhibition of ADP-induced human platelet aggregation. []
Compound Description: This series of analogues explores replacing the side-chain amide of compound 2 with a sulfonamide group to improve metabolic stability while retaining potent inhibitory activity against ADP-induced human platelet aggregation. []
Compound Description: These analogues replace the side-chain amide of compound 2 with a sulfone moiety to improve metabolic stability while maintaining potent inhibition of ADP-induced human platelet aggregation in vitro. []
Compound Description: These compounds represent a series of analogues where the side-chain amide of compound 2 is replaced with a tetrazole ring to enhance metabolic stability while maintaining potent inhibition of ADP-induced human platelet aggregation. []
Sulfone 19e
Compound Description: 19e, a specific sulfone derivative from the 19a-r series, exhibits significantly enhanced metabolic stability compared to compound 2 in in vitro studies using monkey liver S-9 fractions. []
Tetrazole 23e
Compound Description: 23e, a specific tetrazole derivative from the 23a-s series, demonstrates significantly improved metabolic stability compared to compound 2 in in vitro studies using monkey liver S-9 fractions and shows promising bioavailability in rats. []
7-Alkoxy alkanoic piperazinamide derivatives
Compound Description: These derivatives exhibit potent inhibitory activity against human blood platelet cAMP phosphodiesterase. The lipophilicity of the N-substituent affects both biological activity and water solubility, with substituents containing seven or fewer carbon atoms generally exhibiting desirable solubility. []
N-(Cyclohexylmethyl)piperazinamide 21h
Compound Description: 21h is a potent inhibitor of platelet cAMP PDE and ADP-induced platelet aggregation, showing significant antithrombotic efficacy in a rabbit model of small vessel thrombosis compared to previously studied compounds. []
Compound Description: Compound 1 served as a lead compound for developing novel p38 mitogen-activated protein (MAP) kinase inhibitors. [] While it showed moderate inhibitory activity against TNF-α production, structural modifications were explored to enhance its potency. []
Compound Description: Compound 25 is a potent p38 MAP kinase inhibitor with superior suppression of TNF-α production in human whole blood cells compared to compound 1. [] It also demonstrates significant in vivo efficacy in a rat model of collagen-induced arthritis. []
Compound Description: AZD0156 is a highly potent and selective inhibitor of ataxia telangiectasia mutated (ATM) kinase. [] It possesses favorable pharmacokinetic properties and is currently under clinical evaluation for cancer treatment. []
Compound Description: This series of compounds exhibits potent inhibitory activity against phosphodiesterase (PDE) types III and IV, suggesting potential therapeutic applications for allergic and atopic diseases. [, ]
Compound Description: BMY 20844 acts as a potent inhibitor of human blood platelet cAMP phosphodiesterase and aggregation, demonstrating efficacy in preventing thrombus formation in animal models. []
Compound Description: This series of compounds shows potent inhibition of human blood platelet cAMP phosphodiesterase and ADP- and collagen-induced platelet aggregation in vitro. [] They also exhibit antithrombotic effects in animal models, with some showing superior efficacy to anagrelide and BMY 20844. []
Ester 11b
Compound Description: Ester 11b, a 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivative with a functionalized side chain, exhibits potent antithrombotic activity in animal models. [] Notably, it demonstrates a unique pharmacological profile by not significantly affecting hemodynamic parameters in dogs at doses significantly higher than those required for antithrombotic efficacy. []
Acid 12b
Compound Description: Acid 12b, a 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivative, displays potent antithrombotic activity in animal models. [] Like Ester 11b, it exhibits a favorable safety profile by not significantly affecting hemodynamic parameters in dogs at doses considerably exceeding those required for antithrombotic efficacy. []
Amide 13d
Compound Description: Amide 13d, a 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivative with a functionalized side chain, exhibits potent inhibitory activity against human blood platelet cAMP phosphodiesterase and ADP- and collagen-induced platelet aggregation in vitro. [] It also demonstrates promising antithrombotic effects in animal models. []
Sulfone 29c
Compound Description: Sulfone 29c, a 1,3-dihydro-2H-imidazo[4,5-b]quinolin-2-one derivative, exhibits potent antithrombotic activity in animal models and inhibits platelet aggregation measured ex vivo following oral administration to rats. []
Compound Description: These dihalogenated compounds are synthesized via chlorination or bromination of 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one and its N-methyl-substituted derivatives. [] They represent modifications of the core imidazo[4,5-b]pyridin-2-one structure, exploring the effects of halogenation on the molecule's properties.
Compound Description: These iodinated compounds are synthesized by iodinating 2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one or its N-methyl-substituted derivatives using ICl. [] These modifications aim to introduce iodine at a specific position, potentially influencing the compound's reactivity and biological activity.
Compound Description: This dichlorinated compound is obtained by chlorinating 6-iodo-1,3-dimethyl-2,3-dihydro-1H-imidazo[4,5-b]pyridin-2-one, where chlorine replaces iodine. []
Compound Description: This compound and its associated compounds show potential in treating cancer, particularly those characterized by RAS mutations. []
Compound Description: Compound 13a is a potent cAMP PDE III inhibitor with activity in the nanomolar range, derived from the transformation of milrinone. []
Compound Description: Compound 51 is a potent cAMP PDE III inhibitor with nanomolar activity, derived from the transformation of milrinone. [] It belongs to the thiazolo[4,5-b]pyridin-2(3H)-one class, known for its therapeutic potential.
Compound Description: Compound 22 exhibits potent cAMP PDE III inhibitory activity in the nanomolar range, derived from the transformation of milrinone. [] It belongs to the 1,8-naphthyridin-2(1H)-one class, known for its diverse biological activities.
3,4-dihydro derivative of 22 (28)
Compound Description: Compound 28, a dihydro derivative of the potent cAMP PDE III inhibitor 22, is synthesized from 5-bromo-2-methyl[3,4-bipyridin]-6(1H)-one (24) via a Heck reaction. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.